3-Ethyl-5-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an ethyl group at the third position and a nitro group at the fifth position of the benzofuran ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitrobenzofuran typically involves the nitration of 3-ethylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and to avoid over-nitration. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the benzofuran ring .
Industrial Production Methods: Industrial production of 3-Ethyl-5-nitrobenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as crystallization and chromatography is essential to purify the final product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide), elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: 3-Ethyl-5-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitrobenzofuran.
Scientific Research Applications
3-Ethyl-5-nitrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-nitrobenzofuran is primarily related to its ability to interact with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
- 3-Methyl-5-nitrobenzofuran
- 3-Propyl-5-nitrobenzofuran
- 3-Ethyl-4-nitrobenzofuran
Comparison: 3-Ethyl-5-nitrobenzofuran is unique due to the specific positioning of the ethyl and nitro groups, which significantly influence its chemical reactivity and biological activity. Compared to 3-Methyl-5-nitrobenzofuran, the ethyl group in 3-Ethyl-5-nitrobenzofuran provides increased lipophilicity, potentially enhancing its membrane permeability and biological interactions. The position of the nitro group also plays a crucial role in determining the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
88521-68-0 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO3/c1-2-7-6-14-10-4-3-8(11(12)13)5-9(7)10/h3-6H,2H2,1H3 |
InChI Key |
IZLDDWHDXPQYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.